1-(5-Nitro-1H-imidazol-4-yl)guanidine

Description

Properties

CAS No. |

443309-56-6 |

|---|---|

Molecular Formula |

C4H6N6O2 |

Molecular Weight |

170.13 g/mol |

IUPAC Name |

2-(5-nitro-1H-imidazol-4-yl)guanidine |

InChI |

InChI=1S/C4H6N6O2/c5-4(6)9-2-3(10(11)12)8-1-7-2/h1H,(H,7,8)(H4,5,6,9) |

InChI Key |

WQUZHUKQQZMTLF-UHFFFAOYSA-N |

SMILES |

C1=NC(=C(N1)[N+](=O)[O-])N=C(N)N |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])N=C(N)N |

Synonyms |

5-guanidino-4-nitroimidazole |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

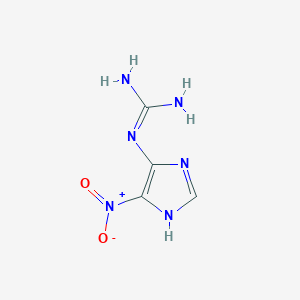

1-(5-Nitro-1H-imidazol-4-yl)guanidine has the following molecular characteristics:

- Molecular Formula : C6H7N5O2

- Molecular Weight : 183.15 g/mol

- IUPAC Name : this compound

The structure features a nitro-substituted imidazole ring connected to a guanidine moiety, contributing to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi, demonstrating effectiveness as an antibacterial agent. For instance, studies have shown its activity against Helicobacter pylori, a bacterium associated with gastric ulcers.

Antitumor Potential

The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. A notable case study involved the assessment of its effects on colon cancer cells, where it induced apoptosis and inhibited cell proliferation.

Enzyme Inhibition

As a research tool, this compound has been utilized to study enzyme inhibition mechanisms. It serves as a competitive inhibitor for certain enzymes involved in metabolic pathways, providing insights into drug design and development.

Data Table: Summary of Research Findings

| Application | Study Type | Key Findings | Reference |

|---|---|---|---|

| Antimicrobial Activity | In vitro | Effective against H. pylori | |

| Antitumor Potential | In vitro | Induces apoptosis in colon cancer cells | |

| Enzyme Inhibition | Mechanistic study | Competitive inhibitor for specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial activity of this compound against H. pylori. The results showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antibacterial properties.

Case Study 2: Cancer Cell Proliferation Inhibition

In a research article from Cancer Research, the effects of the compound on human colon cancer cell lines were explored. The findings revealed that treatment with 10 µM of the compound led to a significant reduction in cell viability and increased apoptosis markers.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

1-(4-Nitrophenyl)guanidine nitrate (CAS: 6232-92-4)

- Core Structure : Phenyl ring with para-nitro and guanidine nitrate groups.

- Key Differences : Unlike the imidazole core in the target compound, this analogue features a phenyl ring. The nitro group’s electron-withdrawing effect on phenyl vs. imidazole alters reactivity in nucleophilic aromatic substitution (SNAr) reactions .

- Applications : Used in explosives and disinfectants, similar to guanidine nitrate .

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Core Structure : Nitroimidazole with chloromethylphenyl and methyl substituents.

- Key Differences : The absence of a guanidine group reduces hydrogen-bonding capacity. The chloromethyl group enhances electrophilicity, making it reactive in alkylation reactions .

- Synthesis: Prepared via chlorination of a methanol precursor using SOCl₂ .

Naphthalene Benzoate Derivatives (Sepimostat and Nafamostat)

- Core Structure: Aromatic naphthalene benzoate with guanidine (nafamostat) or dihydroimidazolylamino (sepimostat) groups.

- The guanidine group in nafamostat enhances NMDA receptor inhibition, while the imidazole in sepimostat modulates selectivity .

Functional Analogues

Guanidine Nitrate (CAS: 506-93-4)

- Structure : Guanidinium cation with nitrate counterion.

- Toxicity : Oral LD₅₀ in mice is ~1,100 mg/kg; explosive under friction or heat .

- Applications : Used in explosives, disinfectants, and photographic materials. Contrastingly, the target compound’s nitroimidazole core may reduce explosivity due to stabilized electron distribution .

Guanidine Chloride (CAS: 50-01-1)

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Table 2: Toxicity and Reactivity

| Compound Name | LD₅₀ (Oral, Rodents) | Explosive Risk | Key Reactivity Traits |

|---|---|---|---|

| This compound | Not reported | Low (inferred) | SNAr-active nitroimidazole |

| Guanidine nitrate | 1,100 mg/kg (mice) | High | Strong oxidizer, unstable |

| 1-(4-Nitrophenyl)guanidine nitrate | Not reported | Moderate | Nitro-phenyl reactivity |

Preparation Methods

Preparation via Isourea Intermediate and Guanidine Formation

A well-documented approach involves a two-step process:

Step 1: Formation of N-cyano-N'-substituted-O-phenylisourea intermediate

This intermediate is prepared by reacting an imidazole-substituted amine (e.g., 5-nitroimidazol-4-yl ethylamine or related analogs) with N-cyanodiphenylimidocarbonate in the presence of an auxiliary base such as triethylamine or sodium methoxide. The reaction is typically conducted in solvents like isopropanol, tetrahydrofuran (THF), or dioxane at temperatures between -10 °C and +30 °C. The intermediate can exist in tautomeric forms depending on solvent conditions and is isolated by recrystallization or similar purification methods.Step 2: Conversion to Guanidine Derivative

The isolated isourea intermediate is treated with excess methylamine (or another appropriate amine) in solvents such as ethanol, methanol, isopropanol, or n-butanol at temperatures ranging from 20 °C to 117 °C. Reaction times vary from 0.5 to 2 hours. This step yields the desired guanidine derivative, which can be further converted into physiologically acceptable salts (e.g., hydrochloride, nitrate, sulfate) for pharmaceutical applications.

This method allows a one-pot process option where isolation of the intermediate is skipped, improving efficiency.

| Reaction Step | Reagents & Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Isourea formation | N-cyanodiphenylimidocarbonate + imidazole amine + base | Isopropanol, THF, dioxane | -10 to +30 °C | Tautomeric forms possible; isolation by recrystallization |

| Guanidine formation | Isourea intermediate + excess methylamine | Ethanol, methanol, isopropanol, n-butanol | 20 to 117 °C | Reaction time 0.5–2 h; can be one-pot |

Source: Patent EP0224612A1 (1998)

Alternative Synthetic Routes Involving Imidazole Functionalization

Other methods reported in literature for constructing nitroimidazole derivatives with guanidine or related functionalities include:

Diazotization and Nitration of Aminoimidazole Precursors

Starting from 2-aminoimidazole hydrochloride, diazotization using fluoroboric acid and sodium nitrite, followed by nitration with sodium nitrite and copper powder, yields nitroimidazole derivatives. This method is useful for preparing the nitroimidazole scaffold prior to guanidine installation.Oxone-Mediated Oxidation

A green synthetic approach involves treating 2-aminoimidazole with oxone in aqueous media, facilitating oxidation to the 2-nitroimidazole. This method avoids harsh reagents and is environmentally friendly.Reduction and Ring Closure Strategies

Reduction of chloro-oxo precursors followed by ring closure reactions has also been employed to build functionalized nitroimidazole rings, which can then be further derivatized to guanidine analogs.

These routes are often used to prepare the nitroimidazole core before guanidine functionalization.

| Method | Starting Material | Key Reagents | Conditions | Advantages |

|---|---|---|---|---|

| Diazotization/Nitration | 2-aminoimidazole hydrochloride | Sodium nitrite, fluoroboric acid, copper powder | Controlled temperature, acidic media | High selectivity for nitroimidazole formation |

| Oxone oxidation | 2-aminoimidazole | Oxone, water | Mild, aqueous conditions | Green chemistry approach |

| Reduction and ring closure | Chloro-oxo nitroimidazole precursors | Sodium borohydride | Followed by cyclization | Enables labeled compound synthesis |

*Sources: PMC articles on nitroimidazole synthesis

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Solvents | Temperature | Yield Range | Notes |

|---|---|---|---|---|---|

| Isourea intermediate + methylamine | Formation of isourea → guanidine | Isopropanol, THF, dioxane, alkanols | -10 to 117 °C | Not specified; efficient | One-pot possible; salt formation feasible |

| Diazotization and nitration | Diazotization → nitration | Acidic aqueous media | Controlled temp | Moderate | Used for nitroimidazole core synthesis |

| Oxone oxidation | Oxidation of 2-aminoimidazole | Water | Mild | Moderate | Green, facile method |

| Reduction + ring closure | Reduction of chloro-oxo precursors | Various | Variable | Moderate to good | Enables labeled compound synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.